molecular formula C21H12ClF4N3O3 B1193110 4-{1-[2-chloro-6-(trifluoromethyl)benzoyl]-1H,3aH,7aH-pyrazolo[4,3-b]pyridin-3-yl}-3-fluorobenzoic acid

4-{1-[2-chloro-6-(trifluoromethyl)benzoyl]-1H,3aH,7aH-pyrazolo[4,3-b]pyridin-3-yl}-3-fluorobenzoic acid

Cat. No. B1193110
M. Wt: 465.79
InChI Key: ODEANEWMWSRFHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MRL-248 is a selective, small molecule antagonist of RORγt, an isoform of RORγ. MRL-248 has anti-inflammatory potential.

Scientific Research Applications

Chemical Synthesis and Reactions

  • Synthesis of Pyrazolo[1,5-a]pyridines : Treatment of 3-(or-hydroxybenzyl)pyrazolo[1,5-a]pyridines with trifluoroacetic acid in dichloromethane results in the formation of pyrazolo[1,5-a]pyridines and related compounds, depending on the substituents and reaction conditions (Miki et al., 1988).
  • Synthesis of Fluoro Substituted Benzo[b]pyrans : Fluorobenzo[b]pyrans, when condensed with aromatic aldehydes, yield pyrazole and pyrimidine derivatives, showing significant anticancer activity at low concentrations (Hammam et al., 2005).
  • Antibacterial Derivatives of Pyrazole Carboxylic Acid : Synthesized derivatives of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid have been evaluated for antibacterial activities, with some showing effectiveness against both Gram-positive and Gram-negative bacteria (Bildirici et al., 2007).

Molecular Docking and Screening

  • Molecular Docking and Antimicrobial Activity : Novel pyridine derivatives have been synthesized and subjected to in silico molecular docking screenings, exhibiting antimicrobial and antioxidant activity (Flefel et al., 2018).

Structure and Conformation

  • Molecular Conformations of Pyrazolo[4,3-c]pyridines : Studies on the molecular conformations of pyrazolo[4,3-c]pyridines reveal their hydrogen bonding in different dimensions, providing insights into their structural characteristics (Sagar et al., 2017).

Antitumor Activities

  • Antitumor Activities of Imidazole Acyl Urea Derivatives : Novel imidazole acyl urea derivatives synthesized from related compounds demonstrated significant antitumor activities, comparable to standard drugs (Zhu, 2015).

properties

Product Name

4-{1-[2-chloro-6-(trifluoromethyl)benzoyl]-1H,3aH,7aH-pyrazolo[4,3-b]pyridin-3-yl}-3-fluorobenzoic acid

Molecular Formula

C21H12ClF4N3O3

Molecular Weight

465.79

IUPAC Name

O=C(O)C1=CC=C(C2=NN(C(C3=C(C(F)(F)F)C=CC=C3Cl)=O)C4C2N=CC=C4)C(F)=C1

InChI

InChI=1S/C21H12ClF4N3O3/c22-13-4-1-3-12(21(24,25)26)16(13)19(30)29-15-5-2-8-27-18(15)17(28-29)11-7-6-10(20(31)32)9-14(11)23/h1-9,15,18H,(H,31,32)

InChI Key

ODEANEWMWSRFHI-UHFFFAOYSA-N

SMILES

O=C(O)C1=CC=C(C2=NN(C(C3=C(C(F)(F)F)C=CC=C3Cl)=O)C4C2N=CC=C4)C(F)=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

MRL-248;  MRL248;  MRL 248.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{1-[2-chloro-6-(trifluoromethyl)benzoyl]-1H,3aH,7aH-pyrazolo[4,3-b]pyridin-3-yl}-3-fluorobenzoic acid
Reactant of Route 2
4-{1-[2-chloro-6-(trifluoromethyl)benzoyl]-1H,3aH,7aH-pyrazolo[4,3-b]pyridin-3-yl}-3-fluorobenzoic acid
Reactant of Route 3
4-{1-[2-chloro-6-(trifluoromethyl)benzoyl]-1H,3aH,7aH-pyrazolo[4,3-b]pyridin-3-yl}-3-fluorobenzoic acid
Reactant of Route 4
4-{1-[2-chloro-6-(trifluoromethyl)benzoyl]-1H,3aH,7aH-pyrazolo[4,3-b]pyridin-3-yl}-3-fluorobenzoic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-{1-[2-chloro-6-(trifluoromethyl)benzoyl]-1H,3aH,7aH-pyrazolo[4,3-b]pyridin-3-yl}-3-fluorobenzoic acid
Reactant of Route 6
Reactant of Route 6
4-{1-[2-chloro-6-(trifluoromethyl)benzoyl]-1H,3aH,7aH-pyrazolo[4,3-b]pyridin-3-yl}-3-fluorobenzoic acid

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